molecular formula C19H18ClNO3 B1662580 LY-294,002 hydrochloride CAS No. 934389-88-5

LY-294,002 hydrochloride

Cat. No. B1662580
M. Wt: 343.8 g/mol
InChI Key: OQZQSRICUOWBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LY-294,002 hydrochloride is a morpholine-containing chemical compound that is a potent inhibitor of numerous proteins, and a strong inhibitor of phosphoinositide 3-kinases (PI3Ks) . It is generally considered a non-selective research tool, and should not be used for experiments aiming to target PI3K uniquely .


Synthesis Analysis

LY-294,002 hydrochloride is a derivative of the flavonoid, quercetin . It elicits higher inhibition on the enzyme phosphoinositide 3-kinase (PI3K) .


Molecular Structure Analysis

The molecular formula of LY-294,002 hydrochloride is C19H17NO3.HCl . The molecular weight is 343.80 g/mol .


Chemical Reactions Analysis

LY-294,002 hydrochloride is a prototypical PI 3-kinase inhibitor. It also inhibits other kinases including, CK2, mTOR, PLK1, PIM1, and PIM3 .


Physical And Chemical Properties Analysis

LY-294,002 hydrochloride is a crystalline solid; granular or powder in form . It is very poorly soluble in water; maximum solubility in plain water is estimated to be about 100-150 µM . It is soluble in DMSO at 20 mg/mL with warming; soluble in ethanol at 8 mg/mL with warming .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

LY-294,002 hydrochloride has been shown to have an additive effect on quercetin antiviral activity against hepatitis C virus . It has also been used to sensitize cancer cells to other co-administered anticancer chemotherapeutics .

properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3.ClH/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14;/h1-8,13H,9-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZQSRICUOWBLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50474691
Record name 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LY-294,002 hydrochloride

CAS RN

934389-88-5
Record name 2-Morpholin-4-yl-8-phenylchromen-4-one;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50474691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
D Gnocchi, S Leoni, S Incerpi, G Bruscalupi - Steroids, 2012 - Elsevier
… MT 3 for 10 min alone and in cells pre-incubated for 30 min with 50 nM wortmannin and 25 μM LY-294,002 hydrochloride. The densitometry analysis showed an increase in the levels of …
Number of citations: 35 www.sciencedirect.com
P Lukas, L Olsson - Zoological Letters, 2018 - zoologicalletters.biomedcentral.com
… laevis were incubated with different concentrations of LY-294,002 hydrochloride (Merck) at different developmental stages. LY-294,002 was initially dissolved in dimethyl sulfoxide (…
KW Yip, X Mao, PYB Au, DW Hedley, S Chow… - Clinical cancer …, 2006 - AACR
Purpose: This study aims to identify a novel therapeutic agent for head and neck cancer and to evaluate its antitumor efficacy. Experimental Design: A cell-based and phenotype-driven …
Number of citations: 111 aacrjournals.org
E Alcalde-Estévez, A Asenjo-Bueno, P Sosa… - Aging (Albany …, 2020 - ncbi.nlm.nih.gov
… FN expression and senescence induced by ET-1 was assessed in the presence of WTN, I-AKT and also LY-294,002 hydrochloride (LY, 50 μM) which blocks phosphatidylinositol 3-…
Number of citations: 18 www.ncbi.nlm.nih.gov
JK Riley, MO Carayannopoulos, AH Wyman… - Journal of Biological …, 2006 - ASBMB
… To determine the effect of the PI3K inhibitor 2-(4-morpholinyl)-8-phenyl-1(4H)-benzopyran-4-one hydrochloride (LY-294002 hydrochloride, Sigma) on apoptosis induction, GLUT1 …
Number of citations: 105 www.jbc.org
L Liu, XY Zhou, JQ Zhang, GG Wang… - European Review for …, 2018 - europeanreview.org
… inhibitor 5C showed no significant effects on HULC expression but significantly promoted the phosphorylation of Akt, while treatment with PI3K/ Akt inhibitor LY-294,002 hydrochloride …
Number of citations: 39 www.europeanreview.org
R Canipari, C Mangialardo, V Di Paolo, F Alfei… - Journal of …, 2019 - Springer
… (LY-294,002 hydrochloride), and AKT phosphorylation was evaluated by western blot. … exposed to T3 and to a PI3 K inhibitor (LY-294,002 hydrochloride) [31], the stimulatory effect of T3 …
Number of citations: 22 link.springer.com
V García-Morales, M Luaces-Regueira… - Biochemical …, 2017 - Elsevier
3′,5′-Cyclic adenosine monophosphate (cAMP) exerts an endothelium-dependent vasorelaxant action by stimulating endothelial NO synthase (eNOS) activity, and the subsequent …
Number of citations: 58 www.sciencedirect.com
F Watkinson, SK Nayar, A Rani… - Frontiers in …, 2021 - frontiersin.org
… All inhibitors of the three pathways (CP690550, LY-294002 hydrochloride, and U0126) abrogated … The P13K/AKT inhibitor LY-294002 hydrochloride partially inhibited IL-15 increases in …
Number of citations: 15 www.frontiersin.org
N Brandt, HM O'Neill, M Kleinert… - American Journal …, 2015 - journals.physiology.org
Members of the IL-6 family, IL-6 and ciliary neurotrophic factor (CNTF), have been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle. However, the metabolic …
Number of citations: 34 journals.physiology.org

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